Phyllalbine
Overview
Description
Fillalbin, also known as 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-hydroxy-3-methoxybenzoate, is a tropane alkaloid with the molecular formula C16H21NO4 . This compound is derived from plants of the Convolvulus genus and is known for its physiological effects, including causing cramps and increasing arterial blood pressure and breathing frequency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fillalbin can be synthesized through the esterification of 8-methyl-8-azabicyclo[3.2.1]oct-3-ol with 4-hydroxy-3-methoxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of Fillalbin involves the extraction of the compound from plant sources, followed by purification processes such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Fillalbin undergoes various chemical reactions, including:
Oxidation: Fillalbin can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert Fillalbin to its corresponding alcohol derivatives.
Substitution: Fillalbin can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Fillalbin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including its effects on the nervous system and cardiovascular system.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Fillalbin exerts its effects primarily through its interaction with the nervous system. It acts as an agonist at certain neurotransmitter receptors, leading to increased neuronal activity. The compound’s molecular targets include acetylcholine receptors, which play a crucial role in its physiological effects such as increased arterial blood pressure and breathing frequency .
Comparison with Similar Compounds
Fillalbin is unique compared to other tropane alkaloids due to its specific ester structure and its distinct physiological effects. Similar compounds include:
Atropine: Another tropane alkaloid with similar effects on the nervous system but different chemical structure.
Scopolamine: Known for its effects on the central nervous system, used in motion sickness treatment.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Fillalbin’s uniqueness lies in its specific ester linkage and its particular combination of physiological effects, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKTVDIYALBSMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332037 | |
Record name | Fillalbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-25-4 | |
Record name | Fillalbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Phyllalbine and where is it found?
A1: this compound is a tropane alkaloid identified in several plant species. It was first discovered in Phyllanthus discoïdes , a plant from the Euphorbiaceae family. It has also been found in various Hyoscyamus species , including H. boveanus, H. desertorum, H. muticus, and H. albus, as well as in Convolvulus krauseanus and Convolvulus subhirsutus .
Q2: What is the chemical structure of this compound?
A2: this compound is the vanillic ester of tropanol . This means it consists of a tropanol molecule linked to vanillic acid via an ester bond.
Q3: How is the structure of this compound and related compounds determined?
A3: The chemical structure of this compound was elucidated using a combination of chemical methods and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry were particularly useful in confirming its structure . These techniques allowed researchers to analyze the arrangement of atoms and functional groups within the molecule.
Q4: What are the potential applications of studying this compound and similar alkaloids?
A4: Research on this compound and related alkaloids is crucial for several reasons. Understanding their distribution within plants can shed light on chemotaxonomy, plant evolution, and potential medicinal uses. Further investigation into the biosynthesis of these alkaloids could lead to novel methods for their production, potentially offering new avenues for drug discovery.
Q5: What analytical techniques are used to identify and quantify this compound in plant materials?
A5: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has emerged as a powerful technique for analyzing alkaloids in plants, including this compound . This method allows for the separation, identification, and quantification of individual alkaloids in complex plant extracts.
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